N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common approach starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . This is followed by further reactions to introduce the indole and carboxamide functionalities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in molecular docking studies to understand its interactions with various biological targets.
Mechanism of Action
The mechanism of action of N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione: This compound shares the benzothiazole moiety and has been studied for its antibacterial properties.
N-(1,3-benzothiazole-2-yl)-2-chloroacetamide: Another benzothiazole derivative with potential medicinal applications.
Uniqueness
N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide is unique due to its combination of benzothiazole and indole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18N4O4S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H18N4O4S/c1-27-15-8-7-12-11(18(15)28-2)9-14(22-12)19(26)21-10-17(25)24-20-23-13-5-3-4-6-16(13)29-20/h3-9,22H,10H2,1-2H3,(H,21,26)(H,23,24,25) |
InChI Key |
ULNZIKLBWIIMSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
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